

The Chemical Architecture of Furimazine: A Deep Dive

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Compound of Interest

Compound Name: NanoLuc substrate 1

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Furimazine is a synthetic imidazopyrazinone-based substrate vital for modern bioluminescence research.^[1] Its unique chemical structure is the key to its highly efficient light-emitting reaction when paired with the engineered NanoLuc® luciferase. This technical guide provides an in-depth look at the chemical structure of furimazine, its physicochemical properties, and its mechanism of action.

Chemical Structure and Nomenclature

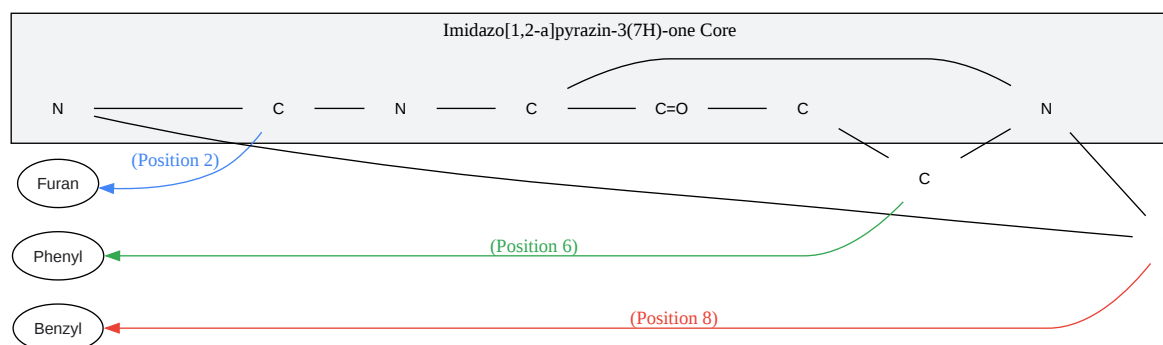
Furimazine, a coelenterazine analog, possesses a core imidazo[1,2-a]pyrazin-3(7H)-one ring system.^{[2][3]} This central scaffold is adorned with three key functional groups: a benzyl group at position 8, a furan-2-ylmethyl group at position 2, and a phenyl group at position 6.^[2]

Systematic Name (IUPAC): 8-Benzyl-2-[(furan-2-yl)methyl]-6-phenylimidazo[1,2-a]pyrazin-3(7H)-one^{[2][4]}

Molecular Formula: C₂₄H₁₉N₃O₂^{[1][3][4][5]}

CAS Number: 1374040-24-0^{[2][4][5]}

The structural arrangement of these components is critical for its high-affinity binding to the active site of NanoLuc® luciferase and the subsequent chemiluminescent reaction.



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Figure 1: Chemical structure of Furimazine.

Physicochemical Properties

A comprehensive understanding of furimazine's physicochemical properties is essential for its effective application in experimental settings. The following table summarizes key quantitative data.

Property	Value	Reference
Molecular Weight	381.43 g/mol	[1][5]
Appearance	Solid	[3]
Purity	>98% (HPLC)	[5]
Solubility	Soluble in DMSO	[4][5]
Storage	-20°C for long-term storage	[3][4]

Mechanism of Action in Bioluminescence

Furimazine serves as the luminogenic substrate for NanoLuc® (Nluc) luciferase, an engineered enzyme derived from a deep-sea shrimp.[1][6] The interaction between furimazine and Nluc

results in a rapid chemical reaction that produces a high-intensity, glow-type luminescence.[3] This system is notably ATP-independent.[3] The NanoLuc®-furimazine system is reported to produce luminescence that is up to 2.5 million-fold brighter in mammalian cells compared to the combination of Oplophorus luciferase (Oluc-19) and coelenterazine.[6][7]

Experimental Protocols

In Vitro Luciferase Assay

Objective: To quantify the activity of NanoLuc® luciferase using furimazine.

Materials:

- Purified NanoLuc® luciferase
- Furimazine substrate solution (typically dissolved in DMSO and then diluted in an appropriate assay buffer)
- Assay buffer (e.g., PBS, TBS with 0.01% BSA)
- Luminometer or plate reader with luminescence detection capabilities
- White, opaque microplates

Procedure:

- Prepare a dilution series of NanoLuc® luciferase in the assay buffer.
- Prepare the furimazine working solution by diluting the stock in the assay buffer to the desired final concentration (e.g., 10-20 μ M).[6]
- In a white, opaque microplate, add the diluted NanoLuc® luciferase samples.
- Initiate the reaction by adding the furimazine working solution to each well.
- Immediately measure the luminescence signal using a luminometer. The emission maximum is approximately 459-462nm.[8]

In Vivo Bioluminescence Imaging

Objective: To visualize and quantify NanoLuc®-expressing cells or tissues in a living animal model.

Materials:

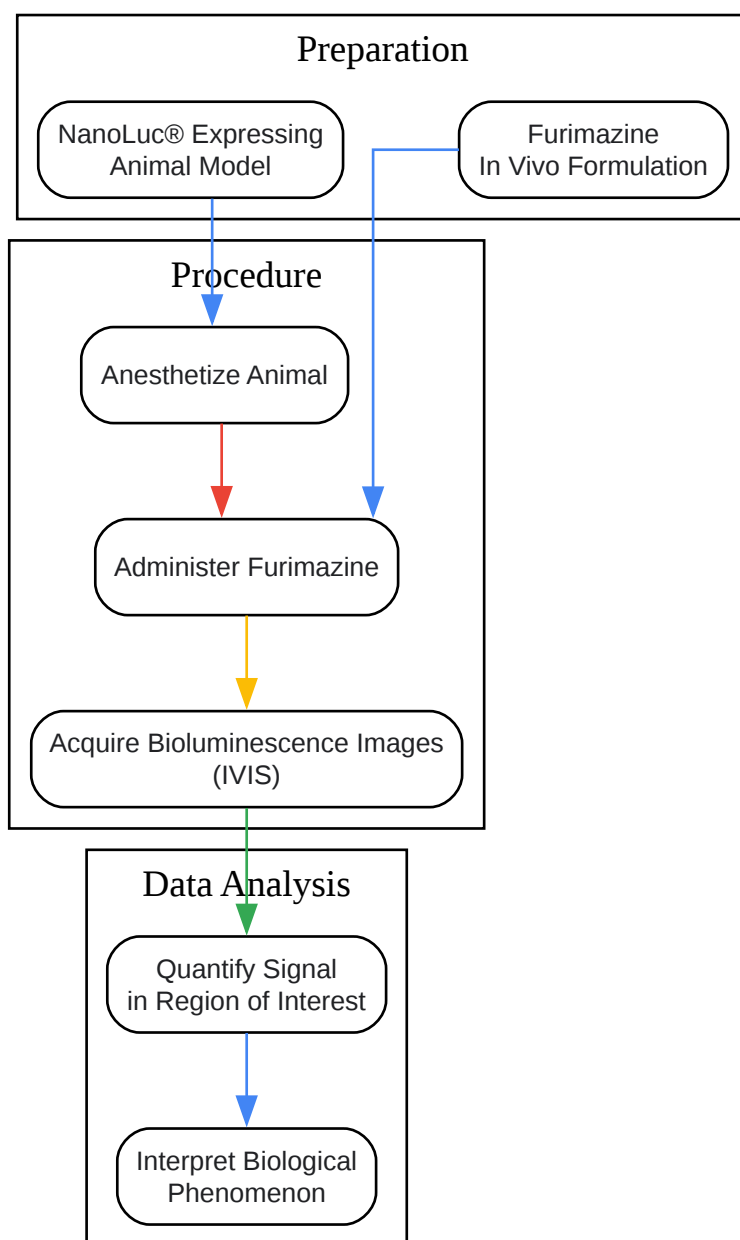
- Animal model expressing NanoLuc® luciferase
- Sterile furimazine formulation for in vivo use (e.g., Nano-Glo® In Vivo Substrate)
- In vivo imaging system (IVIS) or similar instrument
- Anesthetic for the animal

Procedure:

- Anesthetize the animal according to approved institutional protocols.
- Administer the furimazine substrate to the animal via an appropriate route (e.g., intravenous, intraperitoneal injection). The formulation may include excipients like Poloxamer-407 to enhance bioavailability.[8][9]
- Immediately place the animal in the in vivo imaging system.
- Acquire bioluminescence images over time to capture the peak signal.
- Analyze the images to quantify the bioluminescent signal in the region of interest.

Signaling Pathway and Experimental Workflow Visualization

The following diagram illustrates the workflow for a typical in vivo bioluminescence imaging experiment using furimazine.



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Figure 2: In Vivo Bioluminescence Workflow.

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